Chloroform-d

Catalog No.
S588395
CAS No.
865-49-6
M.F
CHCl3
M. Wt
120.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroform-d

CAS Number

865-49-6

Product Name

Chloroform-d

IUPAC Name

trichloro(deuterio)methane

Molecular Formula

CHCl3

Molecular Weight

120.38 g/mol

InChI

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D

InChI Key

HEDRZPFGACZZDS-MICDWDOJSA-N

SMILES

C(Cl)(Cl)Cl

Synonyms

Trichloromethane-d; F 20-d; HCC 20-d; NSC 77361-d; R 20-d; R 20 (refrigerant)-d ; Trichloroform-d;

Canonical SMILES

C(Cl)(Cl)Cl

Isomeric SMILES

[2H]C(Cl)(Cl)Cl

The exact mass of the compound Chloroform-d is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of chloromethanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloroform-d (CDCl3) is the most universally procured deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. As an isotopologue of chloroform, it provides excellent solubility for a broad spectrum of non-polar to moderately polar organic compounds while minimizing proton signal interference [1]. Procurement decisions for CDCl3 hinge on three critical specifications: isotopic enrichment (typically 99.8% to 99.96% atom D), the choice of stabilizer (amylene, silver foil, or unstabilized), and moisture control[2]. Selecting the correct grade is essential to prevent spectral overlap, avoid analyte degradation via phosgene or DCl formation, and ensure reproducibility in quantitative NMR (qNMR) and structural elucidation workflows [1].

Substituting high-purity or specifically stabilized Chloroform-d with a lower-grade alternative frequently compromises analytical integrity. Using standard 99.8% D CDCl3 instead of 99.96% D for dilute samples results in a prominent residual solvent peak at 7.26 ppm, which can completely mask critical aromatic analyte signals [1]. Furthermore, substituting silver-stabilized CDCl3 with amylene-stabilized variants introduces extraneous organic peaks at approximately 1.5 ppm and 5.1 ppm, complicating the interpretation of aliphatic regions [3]. Conversely, utilizing unstabilized CDCl3 without proper storage leads to rapid photo-oxidative degradation into toxic phosgene and DCl, which can rapidly degrade acid-sensitive analytes directly within the NMR tube [2].

Isotopic Enrichment: 99.8% vs. 99.96% Atom D

The isotopic purity of CDCl3 directly dictates the intensity of the residual proton signal at 7.26 ppm. Upgrading from the standard 99.8% atom D to 99.96% atom D reduces the residual protic solvent concentration from ~0.20% to ~0.04% [1]. This 5-fold reduction in the residual solvent peak is critical when analyzing dilute samples or compounds with aromatic signals that overlap with the 7.2-7.4 ppm region.

Evidence DimensionResidual CHCl3 proton signal intensity (at 7.26 ppm)
Target Compound Data~0.04% residual protic solvent (99.96% D)
Comparator Or Baseline~0.20% residual protic solvent (99.8% D)
Quantified Difference5-fold reduction in the 7.26 ppm residual solvent peak intensity
Conditions1H NMR analysis of dilute organic samples

Selecting 99.96% atom D is critical for trace analysis to prevent the residual solvent peak from masking low-concentration analyte signals.

Stabilizer Interference: Silver Foil vs. Amylene

To prevent degradation into phosgene and DCl, CDCl3 is often stabilized. Amylene (2-methyl-2-butene) acts as an acid scavenger but introduces distinct multiplet NMR signals at ~1.5 ppm and ~5.1 ppm[2]. In contrast, silver foil acts as an insoluble halogen radical scavenger that introduces zero extraneous organic proton signals into the solution [1]. This complete elimination of stabilizer-derived background peaks is essential for pure spectral interpretation.

Evidence DimensionExtraneous organic NMR signals
Target Compound DataZero extraneous organic proton signals (Silver Foil)
Comparator Or BaselineIntroduces aliphatic/olefinic peaks at ~1.5 ppm and ~5.1 ppm (Amylene)
Quantified DifferenceComplete elimination of stabilizer-derived background peaks
Conditions1H NMR acquisition of highly pure synthetic intermediates

Silver-stabilized CDCl3 ensures baseline purity for spectral interpretation, whereas amylene can obscure critical analyte signals.

Moisture Control: Molecular Sieves vs. Standard Storage

Residual water in CDCl3 appears as a peak at 1.56 ppm, which can shift and broaden depending on concentration and hydrogen bonding. Storing CDCl3 over activated molecular sieves maintains water content below 0.01% (100 ppm), effectively suppressing the water peak [2]. Un-sieved CDCl3 rapidly accumulates atmospheric moisture, leading to a broad peak that obscures the 1.5–1.7 ppm aliphatic region and threatens hydrolytically unstable analytes [1].

Evidence DimensionResidual water peak intensity (at 1.56 ppm)
Target Compound DataWater content <0.01% (Stored over sieves)
Comparator Or BaselineRapid accumulation of water and peak broadening >0.01% (Un-sieved)
Quantified DifferenceMaintains water concentration below 100 ppm, avoiding peak broadening
ConditionsRoutine 1H NMR of hygroscopic compounds

Minimizing the water peak is essential to prevent masking of aliphatic signals and to protect moisture-sensitive analytes from degradation.

Trace Analysis and Natural Product Elucidation

Utilizing 99.96% atom D CDCl3 is the right choice to prevent the 7.26 ppm residual peak from obscuring low-concentration aromatic signals in complex natural product mixtures [1].

Quantitative NMR (qNMR) of High-Purity Pharmaceuticals

Employing silver-stabilized CDCl3 ensures a pristine baseline free of amylene or ethanol stabilizer peaks, allowing for precise integration of analyte signals during qNMR workflows [2].

Analysis of Acid-Sensitive Intermediates

Using freshly stabilized CDCl3 prevents the formation of DCl and phosgene, which would otherwise catalyze the degradation or rearrangement of sensitive synthetic intermediates during prolonged NMR acquisitions [3].

XLogP3

2.3

UNII

P1NW4885VT

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 99 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 63 of 99 companies with hazard statement code(s):;
H302 (93.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (80.95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H336 (22.22%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (82.54%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (82.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (17.46%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

865-49-6

Wikipedia

Chloroform-d

Dates

Last modified: 08-15-2023

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